5-Hydroxy Lansoprazole Sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, a well-known proton pump inhibitor used to treat various acid-related disorders. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Lansoprazole Sulfide involves the hydroxylation of Lansoprazole. This process is typically mediated by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired product quality. The use of advanced chromatographic techniques is common to separate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy Lansoprazole Sulfide undergoes several types of chemical reactions, including:

Oxidation: Conversion to sulfone derivatives.

Reduction: Conversion back to Lansoprazole.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Lansoprazole sulfone.

Reduction: Lansoprazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy Lansoprazole Sulfide has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of proton pump inhibitors.

Biology: Investigated for its role in cellular metabolism and enzyme interactions.

Mechanism of Action

The mechanism of action of 5-Hydroxy Lansoprazole Sulfide involves its interaction with specific enzymes and molecular pathways:

Comparison with Similar Compounds

Lansoprazole: The parent compound, used as a proton pump inhibitor.

Lansoprazole Sulfone: An oxidized derivative of Lansoprazole.

Omeprazole: Another proton pump inhibitor with similar therapeutic uses.

Comparison: 5-Hydroxy Lansoprazole Sulfide is unique due to its specific hydroxylation, which imparts distinct biochemical properties. Unlike Lansoprazole and Omeprazole, it has shown potential in inhibiting fatty acid synthase, making it a promising candidate for cancer therapy .

Biological Activity

5-Hydroxy Lansoprazole Sulfide (5HLS) is a metabolite of the proton pump inhibitor (PPI) lansoprazole, primarily known for its role in treating gastrointestinal disorders. Recent studies have indicated that 5HLS exhibits significant biological activity, particularly in the context of cancer treatment, by targeting fatty acid synthase (FASN), an enzyme crucial for lipid synthesis that is often overexpressed in various cancers.

- Molecular Formula : C16H14F3N3O2S

- CAS Registry Number : 131926-96-0

- InChIKey : KLUQLARNZLTQBV-UHFFFAOYSA-N

5HLS functions as a FASN modulator, inhibiting the enzyme's activity, which is linked to tumor growth and survival. This inhibition leads to reduced lipid synthesis, thereby affecting cancer cell proliferation and survival mechanisms. Specifically, 5HLS has been shown to inhibit the enoyl reductase activity of FASN more effectively than lansoprazole itself, suggesting a unique mechanism that could enhance its therapeutic potential against cancers such as triple-negative breast cancer (TNBC) .

Anticancer Activity

Recent research has highlighted the potential of 5HLS as an anticancer agent. A study published in the Journal of Medicinal Chemistry demonstrated that 5HLS is more effective than lansoprazole in inhibiting FASN function and regulating non-homologous end joining (NHEJ) repair mechanisms involved in oxidative DNA damage . This suggests that 5HLS may contribute to improved outcomes in cancer therapy, particularly for patients with TNBC, where FASN is often overexpressed.

Table 1: Comparison of Biological Activity between Lansoprazole and this compound

| Compound | Inhibition of FASN | Effect on NHEJ Repair | Cancer Type Targeted |

|---|---|---|---|

| Lansoprazole | Moderate | Minimal | Various |

| This compound | High | Significant | Triple-Negative Breast Cancer |

Case Studies and Clinical Evidence

- Study on Triple-Negative Breast Cancer :

- Mycobacterial Inhibition :

Pharmacokinetics and Metabolism

The metabolism of lansoprazole involves cytochrome P450 enzymes (CYP2C19 and CYP3A4), which convert it into several metabolites, including 5-hydroxy lansoprazole and this compound. These metabolic pathways are crucial for understanding the pharmacological effects and safety profiles of PPIs in various patient populations .

Properties

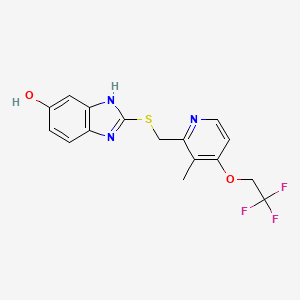

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-9-13(20-5-4-14(9)24-8-16(17,18)19)7-25-15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUQLARNZLTQBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857783 |

Source

|

| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131926-96-0 |

Source

|

| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.